molecular formula C20H23N3O2 B2784295 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2784295
M. Wt: 337.4 g/mol
InChI Key: KYFJPYWXCUCRPE-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as a Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitor . The GSK-3β enzyme is a critical regulator of multiple cellular processes, and its dysregulation is implicated in the pathogenesis of several neurological disorders. Research indicates that this pyrazoloquinolinone derivative may offer a neuroprotective effect by modulating GSK-3β activity, which is a key node in pathways associated with tau hyperphosphorylation and neuroinflammation . Consequently, it serves as a valuable pharmacological tool for studying the intricate mechanisms underlying conditions like Alzheimer's disease and other tauopathies. Its application extends to in vitro and in vivo models aimed at elucidating the role of GSK-3β in synaptic plasticity, neuronal survival, and disease progression, providing researchers with a potent compound to probe novel therapeutic strategies.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFJPYWXCUCRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity. The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells, which could potentially enhance their bioavailability.

Biological Activity

The compound 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a derivative of pyrazoloquinoline and has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

The structure features a methoxy group and multiple methyl groups that may influence its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds induce apoptosis and cell cycle arrest in various cancer cell lines such as HeLa and MCF7. These effects are attributed to the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9 .
CompoundCell LineApoptosis Induction (%)Mechanism
9aHeLa42.19CDK inhibition
14gMCF722.89CDK inhibition
14gHCT11626.71CDK inhibition

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily permeate cell membranes, enhancing their potential as therapeutic agents. This property is crucial for their effectiveness in targeting intracellular pathways involved in cancer progression.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activities. Compounds similar to the target compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly affect the anticancer properties of these compounds. For instance, para-substituted phenyl groups were found to enhance activity compared to unsubstituted variants .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. In a study involving the synthesis of various pyrazoloquinoline derivatives, it was found that certain derivatives exhibited significant anti-tubercular activity against resistant strains of Mycobacterium tuberculosis. The presence of electron-donating groups like methoxy at the 4-position enhanced the biological activity of these compounds compared to traditional drugs like pyrazinamide .

Antiproliferative Effects

The compound has shown promising antiproliferative effects against several cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferative markers such as proliferating cell nuclear antigen (PCNA). This suggests its potential as a therapeutic agent in cancer treatment .

Neuroprotective Properties

Some derivatives of pyrazoloquinoline compounds have been studied for their neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrazoloquinoline scaffold can significantly affect biological activity. For instance:

  • Substituents at the 4-position tend to enhance antitubercular activity.
  • Bulky substituents may reduce antiproliferative activity against certain cancer cell lines.

Case Studies

StudyFindings
Antitubercular Evaluation Compounds with methoxy and methyl groups exhibited potent anti-tubercular activity (>6 µg/mL) against drug-resistant strains .
Antiproliferative Activity Demonstrated significant cytotoxicity against MCF-7 and K562 cancer cell lines with IC50 values indicating effectiveness .
Neuroprotective Effects Showed reduction in neuronal apoptosis and inflammation markers in vitro; further studies needed for in vivo validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]quinolinone scaffold is versatile, with modifications in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

4-(4-Chlorophenyl)-3,7,7-Trimethyl Analogue (CAS 370588-24-2)

  • Structure : Differs by substitution of the 2-methoxyphenyl group with a 4-chlorophenyl ring.
  • Molecular Formula : C₁₉H₂₀ClN₃O.
  • Key Data :
    • Molecular Weight: 341.83 g/mol .
    • Activity : While specific data are unavailable, chloro-substituted analogs often exhibit enhanced lipophilicity and altered binding affinities compared to methoxy derivatives.

9-(Furan-2-Carbonyl)-4-(4-Methoxyphenyl) Derivative (P4)

  • Structure : Features a 4-methoxyphenyl group and a furan-2-carbonyl substituent at position 7.
  • Molecular Formula : C₂₅H₂₅N₃O₄.
  • Spectral Data: IR (1682 cm⁻¹ for N–C=O), ¹H NMR (δ 9.89 ppm for NH), and elemental analysis (C: 68.56% vs. Calc. 68.59%) .

4-(3-Fluorophenyl)-9-(Furan-2-Carbonyl) Analog (P3)

  • Structure : Substituted with 3-fluorophenyl and furan-2-carbonyl groups.
  • Molecular Formula : C₂₄H₂₂FN₃O₃.
  • Key Data :
    • Mass : 419 [M]⁺ .
    • Bioactivity : Demonstrated anti-tubercular efficacy, though less potent than P4 .

3,7,7-Trimethyl-4-(Pyridin-3-yl) Analog (CAS 748145-19-9)

  • Structure : Pyridin-3-yl substituent at position 4.
  • Molecular Formula : C₁₈H₂₀N₄O.
  • Key Data: Molecular Weight: 308.38 g/mol .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking in receptor binding. In contrast, 4-chlorophenyl analogs (e.g., CAS 370588-24-2) may exhibit stronger hydrophobic interactions .
  • Furan-Carbonyl Moieties : Derivatives like P4 and P3 show enhanced anti-tubercular activity, likely due to the furan’s planar structure facilitating membrane penetration .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₀H₂₃N₃O₂ 337.42 2-Methoxyphenyl Kinase Inhibition (GSK-3β)
4-(4-Chlorophenyl) Analog C₁₉H₂₀ClN₃O 341.83 4-Chlorophenyl Undisclosed
P4 (4-Methoxyphenyl + Furan) C₂₅H₂₅N₃O₄ 431.49 4-Methoxyphenyl, Furan-2-CO Anti-Tubercular

Table 2. Spectral Data Comparison

Compound IR (N–C=O, cm⁻¹) ¹H NMR (NH, ppm) Elemental Analysis (C, %)
Target Compound ~1680 (estimated) ~9.7 (estimated) ~68.7 (Calc.)
P4 1682 9.89 68.56 (Found)
4-(4-Chlorophenyl) Analog N/A N/A N/A

Q & A

Q. What are the conventional synthetic routes for this compound, and how do they differ from microwave-assisted methods?

Conventional synthesis typically involves multi-step reactions, including cyclization of intermediates (e.g., pyrazolone derivatives) under thermal conditions . Microwave-assisted methods, however, enhance reaction efficiency by reducing reaction times and improving yields through controlled dielectric heating . Key steps include:

  • Formation of the pyrazole ring via condensation reactions.
  • Cyclization under reflux using solvents like ethanol or DMF.
  • Purification via recrystallization (e.g., DMF-EtOH mixtures) .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • 1H-NMR : To identify methoxy groups (δ ~4.0 ppm) and aromatic protons (δ 6.0–7.2 ppm) .
  • Mass spectrometry : For molecular weight confirmation and fragmentation patterns.
  • X-ray crystallography : To resolve stereochemistry in polycyclic systems, as demonstrated for structurally similar quinolinones .

Q. What solvent systems are optimal for recrystallization to ensure purity?

Mixed solvents like DMF-EtOH (1:1) are effective for recrystallizing pyrazoloquinolinones, balancing solubility and polarity to isolate high-purity crystals .

Advanced Research Questions

Q. How can solvent polarity and reaction temperature be optimized to enhance regioselectivity in pyrazole ring formation?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring nucleophilic attack at specific positions.
  • Temperature gradients (e.g., 60–100°C) can shift equilibrium toward kinetic vs. thermodynamic products. Systematic screening using design-of-experiments (DoE) methodologies is recommended .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

  • Cross-validate assays : Use multiple biological models (e.g., enzyme inhibition, cell-based assays) to confirm activity.
  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .
  • Statistical meta-analysis : Aggregate data from peer-reviewed studies to identify trends obscured by experimental variability .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Long-term ecotoxicology studies : Follow protocols like those in Project INCHEMBIOL, which assess abiotic/biotic degradation and bioaccumulation using LC-MS/MS and isotopic labeling .
  • Compartmental modeling : Predict distribution in soil, water, and air based on logP and pKa values .

Q. How can theoretical frameworks guide the design of novel derivatives with improved pharmacokinetic properties?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinity.
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance stability or reactivity .

Q. What strategies mitigate side reactions during cyclization steps?

  • Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired cross-linking.
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate specific ring-closing steps .

Methodological Considerations

Designing a randomized block experiment to assess synthetic yield variability:

  • Variables : Solvent type, temperature, catalyst loading.
  • Blocks : Group reactions by batch to control for reagent lot variability.
  • Analysis : ANOVA to identify significant factors affecting yield .

Interpreting contradictory NMR data for methoxy group positioning:

  • Compare coupling patterns (e.g., singlet for isolated -OCH₃ vs. doublet for adjacent protons).
  • Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex spectra .

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